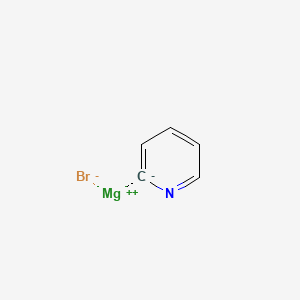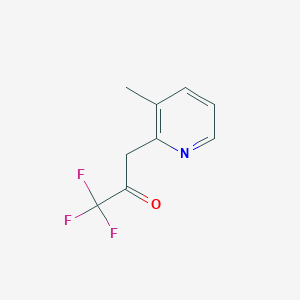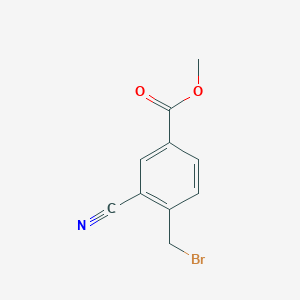
4-溴甲基-3-氰基苯甲酸甲酯
描述
“Methyl 4-bromomethyl-3-cyanobenzoate” is a chemical compound with the CAS Number: 219519-17-2 . It has a molecular weight of 254.08 . The IUPAC name for this compound is methyl 4-(bromomethyl)-3-cyanobenzoate . It is a solid substance that is stored in an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for “Methyl 4-bromomethyl-3-cyanobenzoate” is 1S/C10H8BrNO2/c1-14-10(13)7-2-3-8(5-11)9(4-7)6-12/h2-4H,5H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“Methyl 4-bromomethyl-3-cyanobenzoate” is a solid substance that is stored in an inert atmosphere at temperatures between 2-8°C . It has a molecular weight of 254.08 .科学研究应用
相关化合物的合成
4-溴甲基-3-氰基苯甲酸甲酯作为各种化合物的合成中的关键中间体。例如,它在抗癌药物的合成中通过抑制胸苷酸合成酶起着至关重要的作用。由相关化合物合成的 6-溴甲基-3,4-二氢-2-甲基-4-氧代喹唑啉化合物展示了这一应用 (曹胜利,2004)。
有机化学研究
4-溴甲基-3-氰基苯甲酸甲酯也用于有机化学研究。对其合成和生产条件的研究有助于有机合成的更广泛领域。例如,相关化合物 4-(溴甲基)苯甲酸甲酯的合成强调了此类研究在理解反应机理和优化产率方面的重要性 (毕云梅,2012)。
生物转化研究
在生物转化研究中,使用诸如 3-氰基苯甲酸甲酯和 4-氰基苯甲酸甲酯的化合物。这些研究探讨了生物系统如何修饰化合物。例如,关于罗多球菌 A4 对腈类化合物生物转化的研究表明了生物系统如何处理此类化合物,提供了对代谢途径和潜在生物技术应用的见解 (Martínková 等,1998)。
材料科学和药物应用
在材料科学和药物研究中,4-溴甲基-3-氰基苯甲酸甲酯的衍生物可用于开发新材料或候选药物。例如,作为一种常见化妆品、药物和食品防腐剂的 4-羟基苯甲酸甲酯的合成和分析表明此类化合物在多个领域的意义,包括它们的潜在药理活性 (Sharfalddin 等,2020)。
安全和危害
“Methyl 4-bromomethyl-3-cyanobenzoate” is considered hazardous. It has been assigned the signal word “Danger” and is associated with the hazard statements H302, H314, and H317 . These statements indicate that the compound is harmful if swallowed, causes severe skin burns and eye damage, and may cause an allergic skin reaction .
属性
IUPAC Name |
methyl 4-(bromomethyl)-3-cyanobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c1-14-10(13)7-2-3-8(5-11)9(4-7)6-12/h2-4H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYJHLRUIPXMXCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)CBr)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

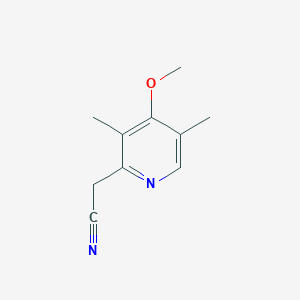
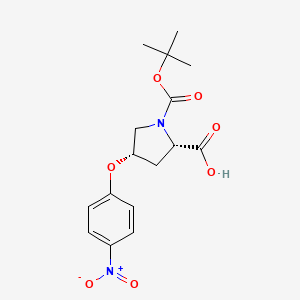
![9Z,12Z-octadecadienoic acid, 1-[[(1-oxohexadecyl)oxy]methyl]-2-[(1-oxooctadecyl)oxy]ethyl ester](/img/structure/B3116692.png)


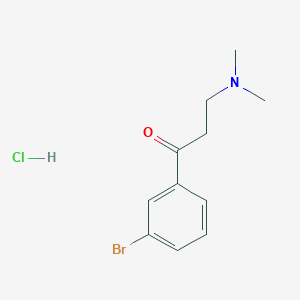

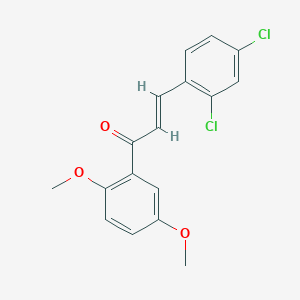

amine hydrochloride](/img/structure/B3116748.png)


